Here are some areas where long-chain alkanediols are being explored scientifically:
Polyethylene glycol 21, commonly referred to as PEG21, is a synthetic polymer belonging to the polyethylene glycol family. It is characterized by its hydrophilic properties, making it soluble in water and various organic solvents. PEG21 is often utilized in biomedicine and materials science due to its non-toxic and biocompatible nature. Its molecular structure typically includes a linear chain of ethylene oxide units, which contributes to its unique physical and chemical properties.
These reactions enable the modification of PEG21 for specific functionalities, enhancing its utility in diverse fields.
PEG21 exhibits several biological activities:
These properties make PEG21 a valuable component in pharmaceutical formulations and biomedical research.
The synthesis of PEG21 can be achieved through several methods:
PEG21 finds applications across multiple domains:
PEG21 shares similarities with other polyethylene glycol derivatives but exhibits unique characteristics:
| Compound Name | Molecular Weight | Key Features |
|---|---|---|
| Polyethylene Glycol 20 | 900 Da | Shorter chain length; less hydrophilic |
| Polyethylene Glycol 400 | 400 Da | Higher molecular weight; more viscous |
| Polyethylene Glycol Dimethyl Ether | Varies | Modified for specific solubility needs |
PEG21, also known as eicosa(ethylene glycol), is a linear polymer composed of 21 repeating ethylene glycol (-CH₂CH₂O-) units terminated by hydroxyl groups at both ends. Its molecular formula is C₄₀H₈₂O₂₁, with a molecular weight of 899.07 g/mol . The discrete nature of PEG21 distinguishes it from polydisperse PEG mixtures, offering precise control over molecular interactions in applications requiring uniformity.
| Property | Value | Source |
|---|---|---|
| Boiling point | 815.2 ± 60.0 °C (predicted) | |
| Density | 1.117 ± 0.06 g/cm³ (predicted) | |
| pKa | 14.06 ± 0.10 (predicted) | |
| Appearance | White to off-white solid |
The terminal hydroxyl groups and ethylene oxide backbone confer exceptional hydrophilicity, enabling complete miscibility with aqueous media. The solubility profile improves with increasing chain length due to enhanced hydrogen-bonding capacity . This property underpins PEG21’s utility as a solubilizing agent in formulations requiring stable colloidal dispersions.
PEG21 is defined as a linear polyether polymer composed of exactly twenty-one ethylene oxide units connected through ether linkages, with terminal hydroxyl groups at both ends of the molecular chain [4] [5] [6] [7]. The compound follows the general polyethylene glycol structural formula, where the subscript indicates the specific number of repeating ethylene oxide units [6] [7].
The systematic chemical name for PEG21 is 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol [8] [9]. Alternative nomenclature includes HO-PEG21-OH, PEG22, and polyethylene glycol 1000, reflecting different naming conventions used across scientific literature and commercial applications [10] [1] [11] [12] [13].
The structural architecture of PEG21 consists of a linear backbone containing twenty ether oxygen atoms that connect twenty-one ethylene glycol units [4] [5]. The molecule terminates with two primary hydroxyl groups, providing reactive sites for chemical modification and conjugation reactions [4] [5] [7]. The structural formula can be represented as HO-CH₂-CH₂-[O-CH₂-CH₂]₁₉-OH, emphasizing the repetitive ethylene oxide units and terminal hydroxyl functionalities [7].
The International Chemical Identifier (InChI) key ZHMUMDLGQBRJIW-UHFFFAOYSA-N and Simplified Molecular Input Line Entry System (SMILES) notation O(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO provide standardized digital representations of the molecular structure [1] [9].
PEG21 exists as a white to off-white solid powder under standard laboratory conditions [1] [2]. The compound demonstrates exceptional water solubility, a characteristic property of polyethylene glycols, while also maintaining solubility in various organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, dichloromethane, and tetrahydrofuran (THF) [1] [14] [15].
The compound exhibits specific molecular descriptors that define its chemical behavior and interactions. PEG21 contains two hydrogen bond donor sites corresponding to the terminal hydroxyl groups and twenty-one hydrogen bond acceptor sites represented by the ether oxygen atoms [1]. The molecule possesses fifty-eight rotatable bonds, contributing to its conformational flexibility, and includes sixty-one heavy atoms in its structure [1]. The calculated logarithmic partition coefficient (LogP) value of -3.9 indicates strong hydrophilic character and preferential partitioning into aqueous phases [1].
| Property | Value | Reference Sources |
|---|---|---|
| Molecular Formula | C₄₀H₈₂O₂₁ | [10] [1] [2] [3] [9] |
| Molecular Weight | 899.1 g/mol | [1] [2] [3] [9] |
| CAS Number | 351342-08-0 | [1] [2] [3] [9] |
| PubChem CID | 14497139 | [1] |
| InChI Key | ZHMUMDLGQBRJIW-UHFFFAOYSA-N | [1] |
| Physical State | Solid powder | [1] [2] [3] [9] |
| Appearance | White to off-white | [1] [2] |
| Ethylene Oxide Units | 21 | [4] [5] [6] [7] |
| Terminal Hydroxyl Groups | 2 | [4] [5] [7] |
| Ether Linkages | 20 | Calculated from structure |
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Functional Modification |
|---|---|---|---|
| m-PEG21-acid | C₄₄H₈₈O₂₃ | 985.14-985.16 | Carboxylic acid terminus |
| Bis-PEG21-acid | C₄₆H₉₀O₂₅ | 1043.2 | Dual carboxylic acid groups |
| PEG21-Tos | C₄₇H₈₆O₂₂S | 1053.3 | Tosylate functional group |
| Bis-PEG21-NHS ester | C₅₄H₉₆N₂O₂₉ | 1237.3 | NHS ester conjugation groups |
PEG21 belongs to the family of addition polymers synthesized through ring-opening polymerization of ethylene oxide using appropriate initiators such as water or methanol [5] [6] [7]. The polymerization process produces a controlled molecular weight distribution, with PEG21 representing a specific oligomer within the broader polyethylene glycol spectrum [5] [6].
The compound is classified as a polyether backbone polymer with the chemical family designation of oxyalkylene polymer [16] [6]. According to regulatory nomenclature systems, polyethylene glycols are also known as macrogols, with PEG21 falling within the molecular weight range suitable for various pharmaceutical and industrial applications [6] [7].
PEG21 serves primarily as a biocompatible linker molecule in advanced biomedical applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) [17] [10] [1] [8] [2]. The compound functions as a critical component in drug delivery systems, where its hydrophilic nature and biocompatibility enhance the pharmacokinetic properties of therapeutic molecules [15] [18].
The historical foundation of polyethylene glycol twenty-one (PEG21) traces back to the fundamental discoveries in organic chemistry during the mid-nineteenth century. The compound belongs to the broader family of polyethylene glycols, whose origins can be traced to the pioneering work of French chemist Charles-Adolphe Wurtz [1] [2]. In 1856, Wurtz first prepared ethylene glycol, the fundamental building block from which all polyethylene glycols are derived [1]. He accomplished this by treating ethylene iodide (1,2-diiodoethane) with silver acetate, followed by hydrolysis of the resultant ethylene diacetate with potassium hydroxide [1].
Three years later, in 1859, Wurtz achieved another significant milestone by preparing ethylene glycol via the hydration of ethylene oxide, establishing the modern synthetic pathway that remains the foundation for polyethylene glycol production today [1]. Concurrently, Portuguese chemist A.V. Lourenço independently synthesized polyethylene glycol oligomers by heating ethylene glycol with ethylene dibromide, representing the first actual synthesis of polyethylene glycol compounds [3] [2]. This dual discovery marked the beginning of polymer chemistry involving ethylene glycol units.
The early synthesis methods developed by Wurtz and Lourenço were primitive by modern standards, yet they established the fundamental chemical principles that would eventually lead to the development of specific chain-length polyethylene glycols, including PEG21. Wurtz named his compound "glycol" because it shared qualities with both ethyl alcohol (containing one hydroxyl group) and glycerin (containing three hydroxyl groups) [1].
The most transformative chapter in polyethylene glycol history began in the 1970s with the pioneering work of Frank Davis at Rutgers University. Davis, born in 1920 in Pendleton, Oregon, joined the faculty at Rutgers University in 1958 after completing his postdoctoral studies [6] [7]. It was there that Davis conceived the revolutionary concept of PEGylation - the attachment of polyethylene glycol to therapeutic proteins to improve their pharmacological properties.
Frank Davis's breakthrough idea emerged in the late 1960s when he was, as he described it, "between grants" [7]. He became interested in developing a procedure whereby selected bioactive proteins could be utilized for human therapy [7]. The fundamental problem he sought to address was that many therapeutic proteins, particularly those derived from non-human sources, were rapidly cleared from the bloodstream and often triggered unwanted immune responses.
Davis hypothesized that attaching an inert, hydrophilic polymer like polyethylene glycol to proteins might render them unrecognizable by the immune system as foreign molecules, thereby mitigating immune responses while enhancing their circulation and activity lifetimes [8]. This concept was revolutionary because it addressed two critical limitations of protein therapeutics: short circulation half-life and immunogenicity.
The first successful demonstration of this concept came through the work of Davis's graduate student, Abraham Abuchowski. Abuchowski, who grew up on a chicken farm in rural Vineland, New Jersey, attended Rutgers University and received his Ph.D. in biochemistry in 1975 [9]. During his thesis work under Davis's supervision, Abuchowski developed the novel protein delivery system that became known as PEGylation [9].
In 1977, Davis and Abuchowski published their first research article on PEGylated enzymes, specifically bovine liver catalase, demonstrating that this modified enzyme had lower immunogenicity and a longer circulation half-time compared to the unmodified protein [8] [9]. This publication represented the first scientific validation of the PEGylation concept and established the foundation for an entirely new class of therapeutic agents.
The intellectual property protection for this revolutionary technology was secured in 1979 when Davis and Abuchowski filed their PEGylation patent [6]. This patent would become one of the most important intellectual property assets in the biotechnology industry, protecting the fundamental concept of polymer-protein conjugation for therapeutic purposes.
The success of the early PEGylated products led to rapid technological evolution and the development of more sophisticated PEGylation strategies. By 2000, PEGylation had become an established technology with widespread adoption across the pharmaceutical industry [15]. The approach evolved from simple non-specific attachment strategies used in Adagen and Oncaspar to more refined methods involving limited numbers of larger polyethylene glycol molecules attached in relatively specific manners.
The development of PEG21 specifically fits within this broader evolution of polyethylene glycol technology. With a molecular weight of approximately 899 to 943 grams per mole, PEG21 represents an intermediate-sized polyethylene glycol that has found particular utility in modern pharmaceutical applications [16] [17] [18]. Unlike the early polyethylene glycol products that used smaller molecules, PEG21's 21 ethylene glycol units provide optimal properties for specific applications, particularly as a linker in Proteolysis Targeting Chimera (PROTAC) technology [16].
The contemporary applications of PEG21 reflect the sophisticated evolution of polyethylene glycol chemistry. Modern research has demonstrated that PEG21 can serve as a polyethylene glycol-based PROTAC linker, connecting two essential ligands to facilitate the formation of PROTAC molecules and enable selective protein degradation through the ubiquitin-proteasome system within cells [19] [20]. This represents a dramatic evolution from the original concept of simply reducing immunogenicity to actively directing specific therapeutic outcomes.
The synthesis of uniform polyethylene glycols like PEG21 has also evolved significantly from the early methods developed by Wurtz and Lourenço. Modern synthetic approaches include solid-phase stepwise synthesis methods that can produce polyethylene glycols with eight and twelve ethylene glycol units by stepwise addition of tetraethylene glycol monomers on polystyrene solid supports [21] [22]. These methods represent a complete transformation from the original trial-and-error approaches to precisely controlled synthetic chemistry.